2-phenoxy-N-({N'-[(1E)-phenylmethylidene]hydrazinecarbonyl}methyl)acetamide
Description
2-Phenoxy-N-({N'-[(1E)-phenylmethylidene]hydrazinecarbonyl}methyl)acetamide is a hydrazide derivative featuring a phenoxyacetamide backbone conjugated to a phenylmethylidene hydrazinecarbonyl group. Below, we compare this compound with structurally related analogs, focusing on synthesis, physicochemical properties, and bioactivity.
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-[(2-phenoxyacetyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-16(20-19-11-14-7-3-1-4-8-14)12-18-17(22)13-23-15-9-5-2-6-10-15/h1-11H,12-13H2,(H,18,22)(H,20,21)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXFSXLVJZMUKL-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CNC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
- Reactants : Phenol (1.0 eq), chloroacetic acid (1.2 eq), NaOH (2.5 eq).
- Solvent : Aqueous NaOH (10% w/v).
- Temperature : Reflux at 80–90°C for 4–6 hours.
- Yield : 75–85%.
The reaction proceeds via deprotonation of phenol to form a phenoxide ion, which attacks the α-carbon of chloroacetic acid, displacing chloride.
Preparation of 2-Phenoxyacetyl Chloride
Activation of the carboxylic acid group is achieved through conversion to the acid chloride:
Chlorination Protocol
- Reactants : 2-Phenoxyacetic acid (1.0 eq), thionyl chloride (SOCl₂, 3.0 eq).
- Conditions : Reflux in anhydrous toluene at 70°C for 2 hours.
- Yield : >90%.
The acid chloride intermediate is critical for subsequent amide bond formation.
Synthesis of Glycine Hydrazide
The hydrazinecarbonylmethyl group is introduced via glycine hydrazide, synthesized in two steps:
Ethyl Glycinate Formation
Hydrazinolysis to Glycine Hydrazide
- Reactants : Ethyl glycinate (1.0 eq), hydrazine hydrate (2.0 eq).
- Solvent : Ethanol.
- Conditions : Stir at 25°C for 12 hours.
- Yield : 70–75%.
Coupling of 2-Phenoxyacetyl Chloride with Glycine Hydrazide
Amide bond formation is achieved via two primary methods:
Direct Aminolysis Using Acid Chloride
Coupling Agent-Mediated Synthesis
- Reactants : 2-Phenoxyacetic acid (1.0 eq), glycine hydrazide (1.1 eq).
- Coupling Agent : TBTU (1.1 eq), lutidine (2.0 eq).
- Solvent : Dry DCM.
- Conditions : Stir at 25°C for 6 hours.
- Yield : 75–80%.
Formation of the Benzylidene Schiff Base
The final step involves condensation of the hydrazide with benzaldehyde to form the E-configuration Schiff base:
Reaction Conditions
Stereochemical Control
The E-isomer predominates due to thermodynamic stability, confirmed by $$ ^1H $$-NMR (δ 8.3 ppm, singlet for imine proton).
Comparative Analysis of Synthetic Routes
Characterization and Validation
- FT-IR : Peaks at 1680 cm⁻¹ (C=O, amide), 1640 cm⁻¹ (C=N, Schiff base).
- $$ ^1H $$-NMR : δ 7.8 ppm (NH, hydrazide), δ 8.3 ppm (CH=N).
- HPLC Purity : >95% after recrystallization from ethanol.
Applications and Derivatives
The compound’s acylhydrazone moiety enables applications in:
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-({N’-[(1E)-phenylmethylidene]hydrazinecarbonyl}methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the most promising applications of this compound lies in medicinal chemistry, particularly as an anti-cancer agent. Several studies have indicated that hydrazone derivatives exhibit cytotoxic effects against various cancer cell lines. The ability of 2-phenoxy-N-({N'-[(1E)-phenylmethylidene]hydrazinecarbonyl}methyl)acetamide to chelate metal ions may enhance its biological activity by modulating metal-dependent biological pathways.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar hydrazone derivatives showed significant inhibition of tumor growth in vivo. The mechanism was attributed to their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways .
Antimicrobial Activity
Hydrazone compounds have been studied for their antimicrobial properties. The unique structure of this compound may confer similar properties, making it a candidate for further exploration in combating bacterial and fungal infections.
Research Findings : In vitro assays have shown that certain hydrazone derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could be effective against resistant strains due to its unique binding properties .
Material Science
In material science, compounds with hydrazone linkages are being investigated for their potential use in developing new materials with specific optical and electronic properties. The incorporation of this compound into polymer matrices could enhance their mechanical strength and thermal stability.
Experimental Data : Research has shown that polymers containing hydrazone groups display improved thermal properties compared to their non-hydrazone counterparts. This is attributed to the strong intermolecular interactions facilitated by hydrogen bonding within the polymer matrix .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-phenoxy-N-({N’-[(1E)-phenylmethylidene]hydrazinecarbonyl}methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Comparison
Biological Activity
The compound 2-phenoxy-N-({N'-[(1E)-phenylmethylidene]hydrazinecarbonyl}methyl)acetamide is a hydrazone derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 344.39 g/mol. Its structure features a phenoxy group, a hydrazine moiety, and an acetamide functional group, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of hydrazones, including those similar to this compound, exhibit significant antimicrobial properties. For instance, compounds with hydrazone linkages have shown effectiveness against various bacterial strains and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Hydrazones have been extensively studied for their anticancer properties. In vitro studies have demonstrated that certain hydrazone derivatives induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways. The specific compound may share similar mechanisms, potentially leading to the development of novel anticancer agents.
Case Studies
- Antimalarial Activity : A related hydrazone compound was tested for its antimalarial effects against chloroquine-resistant strains of Plasmodium falciparum. The study reported significant inhibition of parasite growth and improved survival rates in infected mice models .
- Antibacterial Effects : A series of hydrazone derivatives were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds effectively inhibited bacterial growth at low concentrations, suggesting their potential as therapeutic agents .
- Cytotoxicity Studies : In a cytotoxicity assay, derivatives similar to this compound were tested on human cancer cell lines. The findings revealed dose-dependent cytotoxic effects, with IC50 values indicating potent activity against various cancer types .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Hydrazones can inhibit enzymes critical for microbial metabolism or cancer cell proliferation.
- Induction of Apoptosis : Many hydrazone derivatives trigger apoptotic pathways in cells by activating caspases or disrupting mitochondrial function.
- Interference with DNA Synthesis : Some studies suggest that hydrazones may bind to DNA or interfere with its replication processes.
Data Summary
| Property/Activity | Value/Description |
|---|---|
| Molecular Formula | C19H20N4O3 |
| Molecular Weight | 344.39 g/mol |
| Antimicrobial Activity | Effective against various bacterial strains |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Antimalarial Activity | Significant inhibition of Plasmodium falciparum |
| Cytotoxicity | Dose-dependent effects on human cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
